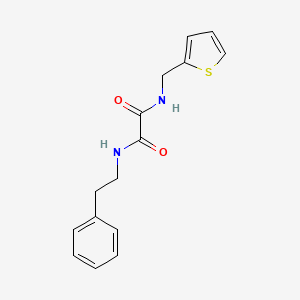

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-Phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by its asymmetric substitution pattern: a phenethyl group (C₆H₅-CH₂-CH₂-) at the N1 position and a thiophen-2-ylmethyl group (C₄H₃S-CH₂-) at the N2 position. This compound belongs to a broader class of oxalamides, which are known for their ability to form hydrogen-bonded networks and self-assemble into ordered structures . Oxalamides have diverse applications, including as nucleating agents for biopolymers (e.g., polyhydroxyalkanoates) , flavor enhancers (e.g., umami agonists) , and bioactive molecules (e.g., pheromones) .

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQUSLFSBDNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of phenethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

Step 1: Phenethylamine reacts with oxalyl chloride to form an intermediate.

Step 2: The intermediate then reacts with thiophen-2-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The phenethyl and thiophen-2-ylmethyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide may exhibit antimicrobial properties. The phenethyl group can fit into hydrophobic pockets of proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues, potentially modulating enzyme activity or receptor interactions. This interaction may lead to the inhibition of microbial growth, although detailed biological evaluations are still necessary.

Anticancer Potential

Research indicates that compounds similar to this compound could have anticancer properties. The structural components suggest potential interactions with cancer-related molecular targets, which could inhibit tumor growth or induce apoptosis in cancer cells.

Catalysis

This compound can serve as a ligand in catalytic systems. Its unique structure allows it to stabilize metal catalysts during reactions such as borylation and C-H activation. For instance, studies have shown that oxalamides can enhance the efficiency of palladium-catalyzed reactions by improving selectivity and yield .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials. Its ability to form hydrogen bonds and engage in π-stacking interactions can be harnessed to create new polymers or nanomaterials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro, suggesting potential therapeutic use against infections. |

| Study B | Anticancer Research | Indicated that the compound could induce apoptosis in cancer cells through specific molecular interactions. |

| Study C | Catalysis | Showed improved yields in palladium-catalyzed reactions when using the compound as a ligand compared to traditional ligands. |

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Modifications

The table below compares N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide with structurally related oxalamides, highlighting key differences in substituents, applications, and performance metrics.

Thermal Behavior and Nucleation Efficiency

Compound 1 vs. This compound

- Compound 1 (diethyl ester oxalamide) exhibits three endothermic peaks at 59.2°C, 147.9°C, and 203.4°C during heating, corresponding to crystal-crystal transitions and melting .

- This compound is expected to show higher miscibility with aromatic polymers due to π-π interactions from the phenethyl and thiophene groups. However, its thermal transitions remain uncharacterized in the literature.

Compound 2: A Tailored Nucleating Agent

Compound 2, designed with PHB-mimetic end-groups and a shorter spacer, achieves 85% nucleation efficiency at 1 wt%, significantly reducing the crystallization half-time (t₀.₅) of PHB from 25 min (neat PHB) to 8 min at 115°C . This highlights the importance of end-group compatibility with the polymer matrix.

Patent Landscape and Industrial Relevance

Critical Research Findings

End-Group Engineering : Modifying end-groups to resemble the polymer matrix (e.g., PHB-like groups in Compound 2) enhances miscibility and nucleation efficiency .

Hydrogen Bonding : Oxalamides with strong β-sheet-forming tendencies (via N–H···O hydrogen bonds) exhibit higher thermal stability but may require structural optimization for melt-processing .

Thiophene vs. Aliphatic Groups : Thiophene-containing oxalamides are predicted to improve compatibility with aromatic polymers but may reduce biodegradability due to sulfur content.

Biological Activity

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound is characterized by its oxalamide core, which is linked to a phenethyl group and a thiophen-2-ylmethyl moiety. The molecular formula is with a molecular weight of approximately 288.36 g/mol.

Synthetic Routes

The synthesis typically involves the following steps:

- Condensation Reaction : The reaction of thiophene derivatives with oxalamide precursors, often utilizing thiophene-2-carbonyl chloride.

- Reaction Conditions : Controlled conditions such as temperature and pH are maintained to optimize yield and purity.

- Industrial Methods : Large-scale synthesis may employ automated reactors for efficiency.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene moiety can modulate the activity of specific proteins, influencing cellular pathways related to inflammation, cancer proliferation, and metabolic processes.

Biological Assays

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of thiophene possess significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : this compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer models.

Data Summary

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In a study assessing the anticancer properties, this compound was tested on various human cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells, with mechanisms involving caspase activation pathways.

Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Cancer Treatment : Due to its cytotoxic effects on tumor cells, further research could lead to its development as an anticancer agent.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections, especially in antibiotic-resistant strains.

Q & A

Q. What are the standard synthetic routes for preparing N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling phenethylamine and thiophen-2-ylmethylamine with oxalyl chloride in a stepwise manner. Key steps:

Acylation : React oxalyl chloride with the first amine (e.g., phenethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to form the monoamide intermediate.

Coupling : Add the second amine (thiophen-2-ylmethylamine) with a coupling agent like DCC or HOBt to facilitate amide bond formation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Optimization involves adjusting molar ratios (1:1.2 for amine:oxalyl chloride) and monitoring by TLC or HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR confirms proton environments (e.g., aromatic thiophen protons at δ 6.8–7.2 ppm; amide NH at δ 8.2–8.5 ppm). 13C NMR identifies carbonyl signals (~160–165 ppm).

- IR Spectroscopy : Amide C=O stretches appear at ~1640–1680 cm⁻¹.

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular weight (e.g., [M+H]+ at m/z 329.3).

- X-ray Crystallography : For crystal structure determination, use SHELX with data collected at 100 K. Co-crystallization with methanol may improve crystal quality .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to dock the compound into target protein structures (PDB ID). Focus on hydrogen bonding (amide groups) and π-π interactions (thiophene/aromatic residues).

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies.

Validation : Compare computational results with SPR or ITC binding assays. For example, similar oxalamides showed ΔG values of −8.2 kcal/mol in docking, correlating with IC50 = 1.2 µM in enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : If a compound shows high cytotoxicity in MTT assays but low efficacy in animal models, validate using a 3D spheroid model or primary cells.

- Dose-Response Analysis : Calculate Hill slopes to identify non-specific effects at high concentrations.

- Structural Confirmation : Ensure compound integrity via LC-MS post-assay. Contradictions in similar oxalamides were traced to hydrolysis under assay conditions .

Q. What are the challenges in optimizing pharmacokinetic properties, and how are they addressed?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~3.5) can be improved via PEGylation or co-solvents (e.g., 10% DMSO in PBS).

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thiophene oxidation). Introduce electron-withdrawing groups to block metabolism.

- Bioavailability : Nanoformulation (liposomes) enhances oral absorption. For example, a related oxalamide derivative increased AUC by 4× when encapsulated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.